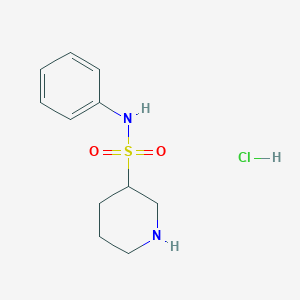
N-phenylpiperidine-3-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenylpiperidine-3-sulfonamide hydrochloride is a chemical compound with the CAS Number: 1989659-77-9 . It has a molecular weight of 276.79 . The IUPAC name for this compound is this compound . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O2S.ClH/c14-16(15,11-7-4-8-12-9-11)13-10-5-2-1-3-6-10;/h1-3,5-6,11-13H,4,7-9H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 276.79 .科学的研究の応用
Antitumor Applications
Sulfonamide compounds have been evaluated for their antitumor activities through cell-based antitumor screens. Some sulfonamides have shown potential as potent cell cycle inhibitors, disrupting tubulin polymerization or causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines. High-density oligonucleotide microarray analysis has further characterized these antitumor sulfonamides based on gene expression changes, illuminating the essential pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).
Development of Diagnostic Tools
Sulfonamide antibiotics have been targeted for detection in various matrices, such as milk, through the development of highly sensitive enzyme-linked immunosorbent assays (ELISAs). The selectivity achieved by combining antibodies raised against sulfonamide antibiotic congeners demonstrates the utility of sulfonamides in developing diagnostic tools for public health and safety monitoring (Adrián et al., 2009).
Novel Synthesis Methods
Research has also focused on novel synthesis methods of sulfonamide derivatives, offering new pathways for creating 2- and 3-aryl-substituted cyclic amines. These methods feature nitrogen protection and a traceless tether for transposition of the aromatic moiety from nitrogen to carbon, expanding the toolbox for synthesizing sulfonamide-based compounds (Evans et al., 2005).
Environmental Behavior and Treatment
Studies on the environmental behavior of sulfonamides, including their transformation in wastewater treatment plants and reactions with free chlorine, shed light on their fate in the aquatic environment. The identification of chlorination by-products and mechanisms of degradation, such as ipso-hydroxylation and subsequent fragmentation, are crucial for assessing the environmental impact and developing strategies for the removal of these compounds from water sources (Gaffney et al., 2016).
Pharmacological Applications
Sulfonamide compounds have been designed and synthesized as inhibitors of various enzymes and receptors, demonstrating potent and selective antagonistic activities. Their applications in pharmacology highlight their potential as therapeutic agents in treating diseases and conditions by targeting specific biological pathways (Nirogi et al., 2012).
Safety and Hazards
The safety information for N-phenylpiperidine-3-sulfonamide hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
特性
IUPAC Name |
N-phenylpiperidine-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c14-16(15,11-7-4-8-12-9-11)13-10-5-2-1-3-6-10;/h1-3,5-6,11-13H,4,7-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFUYNVANZSOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)NC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2646643.png)
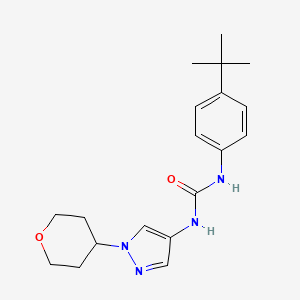

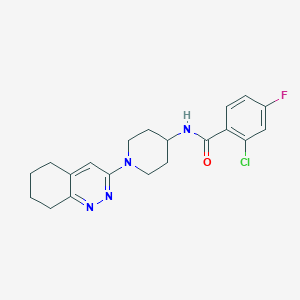
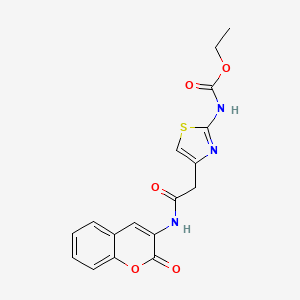
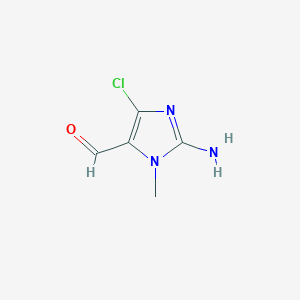
![Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2646651.png)
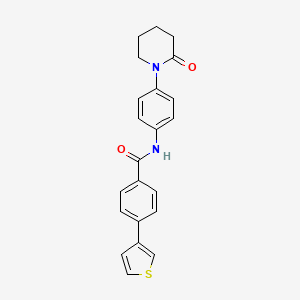
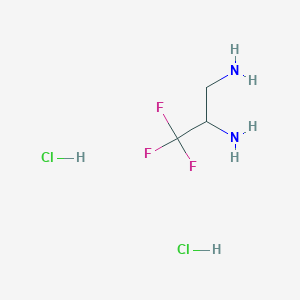

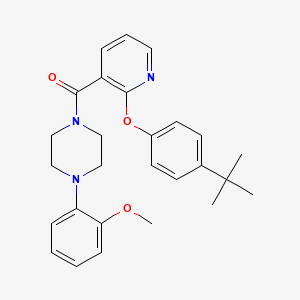

![[1-(2-Chloropyridin-4-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2646662.png)
![1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2646665.png)